molecular formula C3H2N2 B3054605 Isocyanoacetonitrile CAS No. 61323-25-9

Isocyanoacetonitrile

Cat. No.: B3054605
CAS No.: 61323-25-9
M. Wt: 66.06 g/mol
InChI Key: JZYMPMDJXMQKLT-UHFFFAOYSA-N
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Description

Isocyanoacetonitrile, also known as NCCH₂NC, is a small organic compound that belongs to the class of isocyanides. It is characterized by the presence of both a nitrile group (-C≡N) and an isocyano group (-N≡C) attached to the same carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocyanoacetonitrile can be synthesized through various methods. One common approach involves the reaction of malononitrile with a suitable isocyanide precursor under controlled conditions. The reaction typically requires a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Isocyanoacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .

Scientific Research Applications

Isocyanoacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of isocyanoacetonitrile involves its interaction with various molecular targets and pathways. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions. This dual reactivity allows it to participate in a wide range of chemical transformations. The nitrile group can also engage in interactions with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: Isocyanoacetonitrile is unique due to the presence of both nitrile and isocyano groups in the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-isocyanoacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2/c1-5-3-2-4/h3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYMPMDJXMQKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464274
Record name isocyanoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61323-25-9
Record name isocyanoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isocyanoacetonitrile
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Isocyanoacetonitrile
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Isocyanoacetonitrile

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